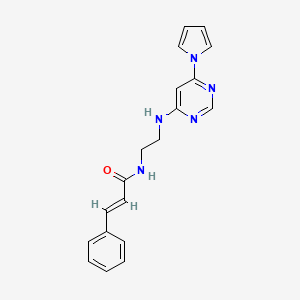

N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)cinnamamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)cinnamamide, also known as PAC-1, is a small molecule that has been shown to induce apoptosis in cancer cells. It was first synthesized in 2005 and has since been studied extensively for its potential as a cancer therapy.

Scientific Research Applications

Antibacterial Activity

The synthesized compound demonstrates appreciable antibacterial activity. It has been evaluated against bacterial strains, and some of its derivatives exhibit strong inhibitory effects. These findings suggest potential applications in combating bacterial infections and developing novel antibiotics .

Antitubercular Properties

Certain variants of this compound also display potent antitubercular properties. Given the global challenge of tuberculosis, these findings highlight its relevance in the fight against this infectious disease .

Inhibition of Enoyl ACP Reductase and DHFR Enzymes

The compound was tested for its ability to inhibit enoyl ACP reductase and dihydrofolate reductase (DHFR) enzymes. It showed promising interactions with both active sites, indicating its potential as an enzyme inhibitor. Such inhibition could have implications in drug development and disease treatment .

Anti-Tumoral Effects

Although not directly related to the compound , similar pyrrolyl derivatives have been investigated for their anti-tumoral effects. These studies explore their impact on tumor cell viability, making them relevant in cancer research .

Improving Monoclonal Antibody Production

In a different context, chemical compounds related to pyrrolyl benzohydrazides have been studied for their ability to enhance monoclonal antibody production in mammalian cell cultures. While not specific to our compound, this research sheds light on potential applications in biopharmaceutical production .

Anti-Fibrosis Activity

Target compounds with structural similarities to our compound have demonstrated better anti-fibrosis activity than existing drugs. This finding suggests a potential role in managing fibrotic conditions .

properties

IUPAC Name |

(E)-3-phenyl-N-[2-[(6-pyrrol-1-ylpyrimidin-4-yl)amino]ethyl]prop-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N5O/c25-19(9-8-16-6-2-1-3-7-16)21-11-10-20-17-14-18(23-15-22-17)24-12-4-5-13-24/h1-9,12-15H,10-11H2,(H,21,25)(H,20,22,23)/b9-8+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEAUEHCEVXECCK-CMDGGOBGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)NCCNC2=CC(=NC=N2)N3C=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)NCCNC2=CC(=NC=N2)N3C=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-[2-({[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]acetate](/img/structure/B2358002.png)

![N-[(2-methoxyphenyl)methyl]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2358005.png)

![2-[2-Amino-5-(2-methoxyphenoxy)-6-methylpyrimidin-4-YL]-5-[(2,5-dimethylphenyl)methoxy]phenol](/img/structure/B2358017.png)